5-Cyclopropyl-2-nitrophenol
CAS No.:
Cat. No.: VC16210367
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO3 |
|---|---|
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | 5-cyclopropyl-2-nitrophenol |
| Standard InChI | InChI=1S/C9H9NO3/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,11H,1-2H2 |
| Standard InChI Key | VWWIMYJFCODMER-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=CC(=C(C=C2)[N+](=O)[O-])O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 5-cyclopropyl-2-nitrophenol features a phenolic ring substituted with a nitro group (-NO₂) at the 2-position and a cyclopropyl group (-C₃H₅) at the 5-position. The cyclopropane ring introduces significant steric strain and electronic effects due to its 60° bond angles, which can influence the compound’s solubility, stability, and intermolecular interactions . Nitrophenols generally exhibit strong hydrogen-bonding capabilities, and the nitro group’s electron-withdrawing nature enhances acidity, with an estimated pKa of ~7–8 for this compound.
Electronic Effects and Reactivity
The nitro group directs electrophilic substitution to the para and ortho positions relative to itself, while the cyclopropyl group may induce unique steric and electronic effects. For example, cyclopropane’s conjugation with the aromatic ring can alter electron density distribution, potentially stabilizing charge-separated intermediates in reactions . This interplay makes 5-cyclopropyl-2-nitrophenol a candidate for studying substituent effects on aromatic systems.
Synthetic Routes and Manufacturing Considerations
While no direct synthesis of 5-cyclopropyl-2-nitrophenol is documented, analogous compounds provide methodological guidance. A common strategy involves:
Cyclopropanation of Precursors
Cyclopropyl groups are typically introduced via Simmons-Smith reactions or transition-metal-catalyzed cyclopropanations. For instance, the synthesis of 6-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3-benzoxazol-2-amine involves cyclopropanation of a propargyl precursor followed by nitration . Adapting this approach, 5-cyclopropyl-2-nitrophenol could be synthesized through:
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Friedel-Crafts alkylation of phenol with a cyclopropyl-containing electrophile.
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Nitration using a mixed acid (HNO₃/H₂SO₄) to introduce the nitro group.
Challenges in Synthesis
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Steric hindrance from the cyclopropyl group may reduce nitration efficiency.
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Oxidative instability of the cyclopropane ring under strong acidic conditions necessitates careful temperature control .
Industrial and Research Applications
Pharmaceutical Intermediates
Nitrophenols serve as precursors for amines and heterocycles. The cyclopropyl moiety’s rigidity could aid in designing kinase inhibitors or protease antagonists.
Materials Science
The nitro group’s electron-deficient nature makes 5-cyclopropyl-2-nitrophenol a candidate for:
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Nonlinear optical materials due to polarized π-systems.
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Coordination complexes with transition metals for catalytic applications.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2-nitrophenol | Fluorine substituent at 5-position | Enhanced lipophilicity |
| 4-Cyclohexyl-2-nitrophenol | Cyclohexyl group at 4-position | Reduced steric strain |
| 5-Cyclopropyl-2-nitrophenol | Cyclopropane at 5-position | Hypothesized antimicrobial |
The cyclopropyl analog’s smaller ring size may improve bioavailability compared to bulkier substituents .
Future Research Directions
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Synthetic Optimization: Develop mild nitration conditions to preserve the cyclopropane ring.
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Biological Screening: Evaluate antimicrobial and enzyme-inhibitory activity in vitro.
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Computational Studies: Model electronic effects and predict metabolite pathways.
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